
3,5-Diacetyl-2,6-dimethyloxan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Diacetyl-2,6-dimethyloxan-4-one is a synthetic compound that has garnered significant attention in scientific research due to its unique properties. This compound is a derivative of pyranone and is widely used in various fields, including biochemistry, pharmaceuticals, and agriculture.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diacetyl-2,6-dimethyloxan-4-one typically involves aldol-crotonic condensation reactions. For instance, the reaction of 3,5-diacetyl-2,6-dimethylpyridine with various aldehydes can be used to synthesize bisazachalcone derivatives, which are subsequently cyclized with hydrazine hydrate in acetic acid . Another method involves the Claisen–Schmidt condensation reaction of 3,5-diacetyl-2,6-dimethylpyridine with salicylic aldehyde in the presence of an acid .
Industrial Production Methods
The use of efficient and environmentally friendly synthetic methods is a key area of ongoing research.
化学反応の分析
Types of Reactions
3,5-Diacetyl-2,6-dimethyloxan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The acetyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrazine hydrate, acetic acid, and various aldehydes . Reaction conditions often involve acidic or basic media to facilitate the desired transformations .
Major Products
The major products formed from these reactions include bisazachalcone derivatives, bishydrazones, and various heterocyclic structures .
科学的研究の応用
3,5-Diacetyl-2,6-dimethyloxan-4-one has several scientific research applications:
Chemistry: The compound is used as a synthon for the preparation of various heterocyclic structures.
Biology: It has been shown to induce oxidative stress, DNA damage, and apoptosis in cancer cells.
Medicine: The compound exhibits anti-inflammatory and antibacterial properties, making it a potential candidate for drug development.
Industry: Its stability and ease of synthesis make it suitable for various industrial applications.
作用機序
The mechanism of action of 3,5-Diacetyl-2,6-dimethyloxan-4-one involves the formation of reactive oxygen species (ROS) that induce oxidative stress in cells. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the Akt/mTOR pathway. Additionally, it inhibits the growth of bacteria by disrupting the bacterial membrane and inhibiting DNA synthesis.
類似化合物との比較
Similar Compounds
3,5-Diacetyl-2,6-dimethylpyridine: A precursor in the synthesis of 3,5-Diacetyl-2,6-dimethyloxan-4-one.
Bisazachalcones: Derivatives formed from the reaction of 3,5-diacetyl-2,6-dimethylpyridine with aldehydes.
Bishydrazones: Formed from the reaction of 3,5-diacetyl-2,6-dimethylpyridine with hydrazides.
Uniqueness
This compound is unique due to its ability to form reactive oxygen species and its wide range of applications in various fields. Its stability, ease of synthesis, and low toxicity make it a valuable compound for research and industrial applications.
特性
CAS番号 |
55030-66-5 |
|---|---|
分子式 |
C11H16O4 |
分子量 |
212.24 g/mol |
IUPAC名 |
3,5-diacetyl-2,6-dimethyloxan-4-one |
InChI |
InChI=1S/C11H16O4/c1-5(12)9-7(3)15-8(4)10(6(2)13)11(9)14/h7-10H,1-4H3 |
InChIキー |
ONUGATOLIKUXKP-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(=O)C(C(O1)C)C(=O)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 2-bromo-1-methyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B13938765.png)
![1-Cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbut-3-en-1-one](/img/structure/B13938773.png)
![4-[(2-Bromoacetyl)oxy]-2-naphthalenecarboxylic acid](/img/structure/B13938779.png)
![4-[({[3-(Propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B13938798.png)
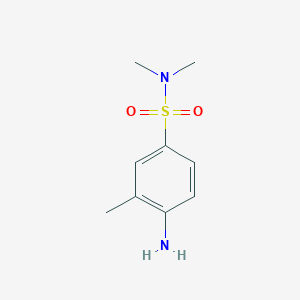
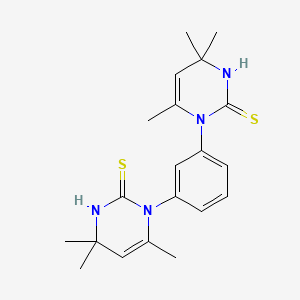
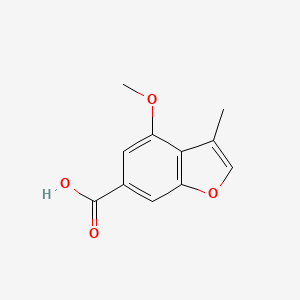

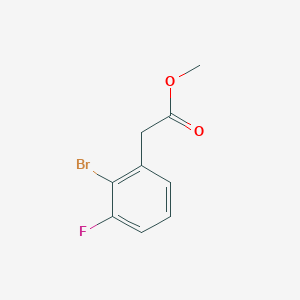
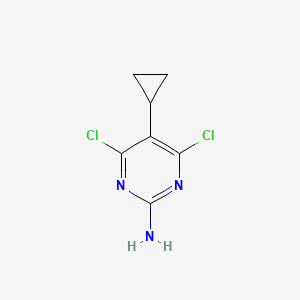

![1,4-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13938843.png)
![4-tert-butoxycarbonyl-2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester](/img/structure/B13938845.png)

